For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Synthesis of Diarylquinoline Antitubercular Drugs
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs with novel mechanisms of action.[1][2] The discovery of the diarylquinolines (DARQs) represents a significant breakthrough in the fight against tuberculosis, leading to the development of bedaquiline (TMC207), the first new TB drug with a novel mechanism of action to be approved by the FDA in over 40 years.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of this important class of antitubercular agents.
Discovery of Diarylquinolines
The journey to discover the diarylquinolines began with a whole-cell screening approach.[1] Researchers screened a large library of compounds for their ability to inhibit the growth of Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis.[1][7] This strategy led to the identification of a novel class of compounds, the diarylquinolines, with potent antimycobacterial activity.[1] Subsequent lead optimization efforts focused on improving the potency and pharmacokinetic properties of these initial hits, ultimately leading to the selection of bedaquiline (TMC207) as a clinical candidate.[1][8]
Mechanism of Action
Diarylquinolines exert their bactericidal effect through a unique mechanism of action: the specific inhibition of mycobacterial ATP synthase.[3][9][10]
Key aspects of the mechanism include:
-
Target: The drug specifically targets the oligomeric and proteolipidic subunit c of the mycobacterial ATP synthase.[10][11]
-
Action: By binding to subunit c, bedaquiline blocks the proton pump of the enzyme.[3]
-
Result: This inhibition of the proton pump halts the production of adenosine 5'-triphosphate (ATP), the primary energy currency of the cell.[3][11] The depletion of ATP leads to the death of both actively replicating and dormant mycobacteria.[11][12]
-
Specificity: Bedaquiline exhibits a high degree of selectivity for the mycobacterial ATP synthase, with a much lower affinity for the human mitochondrial counterpart, which accounts for its specific action against mycobacteria with minimal damage to host cells.[11]
Caption: Mechanism of action of diarylquinolines.
Synthesis of Bedaquiline
The chemical synthesis of bedaquiline is complex due to the presence of two adjacent chiral centers. The (1R, 2S) stereoisomer is the most active against M. tuberculosis.[13][14] The initial synthesis produced a mixture of diastereomers that required separation.[6] More recent synthetic approaches have focused on improving the diastereoselectivity of the reaction.[6][14][15]
A key step in the synthesis involves a diastereoselective lithiation reaction.[6][14]
Caption: Simplified workflow for the asymmetric synthesis of bedaquiline.
Structure-Activity Relationship (SAR)
SAR studies have provided valuable insights into the structural requirements for the antimycobacterial activity of diarylquinolines.
-
Quinoline Core: The quinoline scaffold is essential for activity.
-
Aromatic Rings: The presence of both the phenyl and naphthyl rings is crucial.
-
Substituents: A bromine atom on the quinoline ring and a methoxy group are important for high potency.[16]
-
Side Chain: The length and nature of the side chain influence both activity and cytotoxicity.[1][8]
-
Stereochemistry: The (RS, SR) configuration generally exhibits better antimicrobial activity than the (RR, SS) configuration.[1] The (1R, 2S) enantiomer of bedaquiline is significantly more active than the (1S, 2R) enantiomer.[13]
Experimental Protocols
General Procedure for Diastereoselective Synthesis of Bedaquiline
This protocol is based on improved synthetic methods described in the literature.[6][14]
-
Preparation of the Chiral Base: A solution of a chiral amine (e.g., (+)-bis[(R)-1-phenylethyl]amine) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Lithiation: n-Butyllithium (n-BuLi) is added dropwise to the chiral amine solution to form the chiral lithium amide base in situ.
-
Deprotonation: A solution of the 3-benzylquinoline starting material in anhydrous THF is added slowly to the chiral base solution at -78 °C and stirred for a specified time to allow for deprotonation.
-
Reaction with Electrophile: A solution of 3-(dimethylamino)phenylpropan-1-one in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed for several hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting crude product, a mixture of diastereomers, is purified by column chromatography to isolate the desired (RS, SR) diastereomer.
-
Chiral Separation: The enantiomers of the (RS, SR) diastereomer are separated using chiral supercritical fluid chromatography (SFC) to yield the pure (1R, 2S)-bedaquiline.
In Vitro Antimycobacterial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is determined to assess the in vitro activity of the compounds.[17][18]
-
Preparation of Bacterial Inoculum: A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. The culture is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug and wells with a known anti-TB drug (e.g., isoniazid) are included.
-
Incubation: The microplates are incubated at 37 °C in a humidified atmosphere.
-
MIC Determination: After an incubation period of 7-14 days, a resazurin-based indicator is added to each well. The plates are incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
Caption: Workflow for in vitro antimycobacterial susceptibility testing.
Quantitative Data
Table 1: In Vitro Activity of Bedaquiline and Related Compounds
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| Bedaquiline (TMC207) | 0.03 - 0.06 | [16][19] |
| TBAJ-876 | ~0.004 | [20] |
| Isoniazid | 0.025 - 0.05 | [16] |
| Rifampicin | 0.05 - 0.1 |
Table 2: Pharmacokinetic Properties of Bedaquiline
| Parameter | Value | Reference |
| Bioavailability | Well absorbed orally | [11] |
| Plasma Protein Binding | >99.9% | [11] |
| Metabolism | Primarily by CYP3A4 | [3][21] |
| Elimination Half-life | Long, approximately 5.5 months | [19] |
| Excretion | Primarily through feces | [11] |
Table 3: Clinical Efficacy of Bedaquiline in MDR-TB Patients
| Study | Bedaquiline Group (Sputum Culture Conversion) | Placebo Group (Sputum Culture Conversion) | Time to Conversion | Reference |
| Phase 2b (Week 24) | 79% | 58% | Median 83 days (Bedaquiline) vs 125 days (Placebo) | [22] |
| Phase 2 (Week 24) | 79.5% (Modified ITT) | N/A | Mean 57 days | [23] |
Next-Generation Diarylquinolines
While bedaquiline has been a game-changer, research is ongoing to develop next-generation diarylquinolines with improved properties. Compounds like TBAJ-587 and TBAJ-876 have been designed to have:
-
Increased Potency: Lower MIC values against both drug-susceptible and resistant strains.[20][24]
-
Improved Safety Profile: Reduced potential for adverse effects such as QT prolongation.[20]
-
Favorable Pharmacokinetics: Lower lipophilicity and potentially better drug-drug interaction profiles.[24]
These next-generation compounds are currently in various stages of preclinical and clinical development and hold promise for further improving the treatment of tuberculosis.[24]
Conclusion
The discovery and development of diarylquinoline antitubercular drugs, spearheaded by bedaquiline, represent a major advancement in tuberculosis therapy. Their novel mechanism of action, potent bactericidal activity against drug-resistant strains, and ability to shorten treatment regimens have provided a much-needed new tool in the global effort to combat this devastating disease. The continued exploration of this chemical class, through the development of next-generation analogs, promises to yield even safer and more effective treatments in the future.
References
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